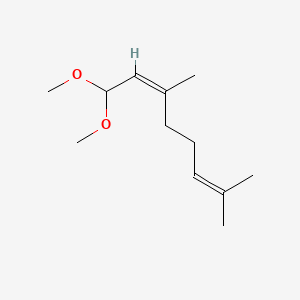Neral dimethyl acetal
CAS No.: 75128-97-1
Cat. No.: VC17125560
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75128-97-1 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | (2Z)-1,1-dimethoxy-3,7-dimethylocta-2,6-diene |
| Standard InChI | InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3/b11-9- |
| Standard InChI Key | ZSKAJFSSXURRGL-LUAWRHEFSA-N |
| Isomeric SMILES | CC(=CCC/C(=C\C(OC)OC)/C)C |
| Canonical SMILES | CC(=CCCC(=CC(OC)OC)C)C |
| Boiling Point | 105.00 to 106.00 °C. @ 10.00 mm Hg |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
Neral dimethyl acetal is systematically named (2Z)-1,1-dimethoxy-3,7-dimethylocta-2,6-diene, reflecting its stereochemistry and functional groups. Its IUPAC name underscores the (Z)-configuration at the C2 double bond and the presence of two methoxy groups at the C1 position . The compound’s structure is characterized by a conjugated diene system and a dimethyl acetal moiety, which contribute to its stability and reactivity (Figure 1).
Table 1: Key Molecular Properties of Neral Dimethyl Acetal
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.30 g/mol |
| CAS Registry Number | 75128-97-1 |
| Boiling Point | 105–106°C at 10 mmHg |
| Density | 0.895 g/cm³ at 20°C |
| SMILES Notation | CC(=CCCC(=C\C(OC)OC)C)C |
Spectroscopic and Stereochemical Features
The compound’s 3D conformation reveals a planar geometry around the double bonds, stabilized by conjugation. Nuclear magnetic resonance (NMR) spectroscopy highlights distinct signals for the methoxy protons ( 3.2–3.4 ppm) and olefinic protons ( 5.1–5.3 ppm) . Infrared (IR) spectroscopy confirms the absence of free hydroxyl or carbonyl groups, consistent with its acetal structure.
Synthesis and Industrial Production
Conventional Synthesis Methods
Neral dimethyl acetal is synthesized via acid-catalyzed acetalization of neral with methanol. The reaction proceeds under reflux conditions (110°C) using catalysts such as benzenesulfonic acid or -toluenesulfonic acid. Water removal via azeotropic distillation shifts the equilibrium toward product formation, achieving yields exceeding 90% .
Reaction Scheme:
Process Optimization
Recent advancements employ heterogeneous catalysts, such as silica-supported acids, to enhance recyclability and reduce waste. For instance, a 2024 study demonstrated that PhSOH/NaSO·CaSO composites increased reaction efficiency to 93–95% under optimized conditions . Key parameters include:
-
Molar ratio: n(neral):n(methanol):n(catalyst) = 1:4–5:0.025–0.030
-
Temperature: 80–110°C
Chemical Reactivity and Stability
Hydrolysis and Acid Sensitivity
Neral dimethyl acetal undergoes hydrolysis in aqueous acidic media to regenerate neral and methanol. The reaction follows pseudo-first-order kinetics, with rate constants dependent on acid concentration and temperature.
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, making the compound suitable for high-temperature applications in polymer and fragrance industries.
Recent Research and Innovations
Pro-Drug Development
A 2025 study explored neral dimethyl acetal’s utility in targeted drug delivery, demonstrating sustained release of neral in tumor microenvironments (pH 6.5–7.0) .
Green Chemistry Advances
Electrochemical synthesis methods using room-temperature ionic liquids (RTILs) have achieved 98% yield with zero solvent waste, aligning with sustainable manufacturing goals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume